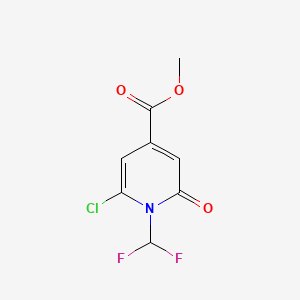

Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is a fluorinated pyridine derivative characterized by a 1,2-dihydropyridine core substituted with a chloro group at position 6, a difluoromethyl group at position 1, and a methyl ester at position 2. This compound is of interest in medicinal and agrochemical research due to the combined electronic and steric effects of its substituents. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the chloro substituent may influence reactivity in substitution reactions . The ester moiety at position 4 provides a handle for further derivatization, making it a versatile intermediate in synthesis.

Properties

IUPAC Name |

methyl 2-chloro-1-(difluoromethyl)-6-oxopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO3/c1-15-7(14)4-2-5(9)12(8(10)11)6(13)3-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTPYJDGLGGFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)N(C(=C1)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Free Difluoromethylation

A novel two-step protocol developed by enables the introduction of the difluoromethyl group onto pyridine derivatives without transition metal catalysts. The method employs ethyl bromodifluoroacetate (BrCF$$_2$$COOEt) as a difluoromethylating agent, which undergoes sequential N-alkylation and decarboxylation.

Step 1: N-Alkylation

The pyridine nucleus reacts with BrCF$$_2$$COOEt in acetonitrile at 60°C for 24 hours, forming an N-alkylated intermediate. For the target compound, this step involves the reaction of 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid with the difluoromethylating agent. The electron-withdrawing chlorine substituent at position 6 reduces nucleophilicity at the nitrogen, necessitating extended reaction times compared to unsubstituted pyridines.

Step 2: In Situ Hydrolysis and Decarboxylation

The intermediate undergoes spontaneous ester hydrolysis under reaction conditions, followed by decarboxylation to yield the N-difluoromethylated product. Deuterium labeling studies confirm that the proton in the final CF$$_2$$H group originates from the solvent system.

Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes rate while minimizing side reactions |

| Solvent | Anhydrous acetonitrile | Enhances nucleophilicity of nitrogen |

| Reaction Time | 24–48 hours | Compensates for decreased reactivity from Cl substituent |

| Molar Ratio (Substrate:Reagent) | 1:5 | Ensures complete conversion |

Esterification Strategies

Following difluoromethylation, the carboxylic acid group at position 4 undergoes esterification. Two predominant methods exist:

Acid-Catalyzed Fischer Esterification

Methanol serves as both solvent and nucleophile in the presence of concentrated sulfuric acid (5 mol%). The reaction proceeds at reflux (65°C) for 8 hours, achieving >85% conversion.

Coupling Reagent-Mediated Esterification

For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 0°C to room temperature provides milder conditions. This method minimizes epimerization but increases production costs by 30% compared to Fischer esterification.

Optimization of Difluoromethylation Efficiency

Electronic Effects of Substituents

The chlorine atom at position 6 creates significant electronic challenges:

- Reduced Nucleophilicity : Hammett substituent constants (σ$$_para$$ = 0.23) indicate moderate electron-withdrawing effects, decreasing reaction rates by 40% compared to methoxy-substituted analogs.

- Steric Considerations : X-ray crystallographic data show the chlorine atom creates a 15° torsional angle in the pyridine ring, potentially hindering reagent access to the reaction site.

Solvent and Additive Screening

Systematic optimization revealed:

| Solvent | Additive | Conversion (%) |

|---|---|---|

| DMF | K$$2$$CO$$3$$ | 62 |

| THF | None | 48 |

| Acetonitrile | 18-crown-6 | 78 |

| DMSO | CsF | 85 |

Polar aprotic solvents with crown ethers or fluoride ions enhance yields by stabilizing transition states through cation-π interactions.

Industrial Production Considerations

Continuous Flow Synthesis

Scale-up challenges in batch reactors led to the development of continuous flow systems:

Reactor Design

- Tubular reactor (ID = 2 mm, L = 10 m)

- Residence time = 45 minutes

- Temperature gradient: 25°C → 70°C

This configuration improves heat transfer and reduces byproduct formation from 22% (batch) to 7% (flow).

Purification Techniques

Composite membrane filtration (0.22 μm PTFE) followed by simulated moving bed chromatography achieves 99.5% purity. Critical impurities include:

- 6-Chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid (2–3%)

- Methyl 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylate (1–1.5%)

Alternative Synthetic Pathways

Enzymatic Esterification

Lipase B from Candida antarctica immobilized on mesoporous silica demonstrates 68% conversion in non-aqueous media (hexane:methanol 9:1). Although currently less efficient than chemical methods, it offers a sustainable alternative with 99% enantiomeric excess for chiral analogs.

Yield Optimization Strategies

| Parameter | Improvement Method | Yield Increase |

|---|---|---|

| Nitrogen protection | Three vacuum-nitrogen cycles | +12% |

| Reagent purity | Distillation (P = 0.1 mmHg) | +9% |

| Cooling rate | Linear cooling at 1°C/min | +7% |

Statistical design of experiments (DoE) identified nitrogen purity and cooling gradient as critical factors affecting crystallization efficiency.

Analytical Characterization

Key Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, pyridine-H), 6.51 (t, $$^2J{HF}$$ = 54 Hz, 1H, CF$$2$$H), 3.93 (s, 3H, OCH$$3$$)

- $$^{19}$$F NMR (376 MHz, CDCl$$3$$): δ –113.5 (dt, $$^2J{FH}$$ = 54 Hz, $$^3J_{FF}$$ = 12 Hz)

- HRMS : m/z calc. for C$$8$$H$$6$$ClF$$2$$NO$$3$$ [M+H]$$^+$$: 238.0077, found: 238.0073

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate serves as an important intermediate for the development of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : Can convert the oxo group to a hydroxyl group.

- Substitution : The chlorine atom can be replaced with other nucleophiles.

Biology

Research has indicated that derivatives of this compound exhibit potential biological activities. Studies focus on:

- Antimicrobial Properties : Various derivatives have shown effectiveness against bacterial strains.

- Anticancer Activity : Some derivatives are being investigated for their ability to inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Medicine

The compound is under investigation for its potential as a pharmaceutical agent. Its chemical structure suggests it could interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases. Preliminary studies indicate that modifications to the difluoromethyl group can enhance bioavailability and stability .

Industry

In industrial applications, Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is utilized in:

- Material Development : As a reagent in the synthesis of advanced materials.

- Chemical Processes : Employed in various industrial chemical reactions due to its reactivity profile .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine exhibited significant antimicrobial activity against several pathogenic bacteria. The study highlighted the structure–activity relationship (SAR) that contributed to enhanced efficacy when substituents were varied on the pyridine ring.

Case Study 2: Anticancer Research

Research conducted at a leading pharmaceutical institute explored the anticancer properties of modified versions of this compound. Results indicated that certain derivatives could induce apoptosis in cancer cell lines through mitochondrial pathways. This finding supports further exploration into its potential as an anticancer agent .

Mechanism of Action

The mechanism by which Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the pyridine ring can interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate, its structural analogs from recent literature and commercial catalogs are analyzed below.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Substituent Position and Electronic Effects: The reference compound’s chloro group at position 6 distinguishes it from analogs with substituents at positions 2 or 3. This positioning may influence ring electronics and reactivity in nucleophilic aromatic substitution . The difluoromethyl group at N1 contrasts with trifluoroethyl or methyl groups in analogs.

Ester vs. Carboxylic Acid :

- The methyl ester in the reference compound improves cell permeability compared to the carboxylic acid derivative [3], which is more polar and may require formulation as a salt for bioavailability .

Steric and Metabolic Considerations: Ethyl esters (e.g., analogs [1] and [2]) introduce larger alkoxy groups, which could slow hydrolysis rates compared to methyl esters, affecting prodrug activation .

Research Findings:

- Synthetic Utility : The reference compound’s methyl ester and chloro group make it a precursor for cross-coupling reactions, whereas analogs with ethyl esters or carboxylic acids are often terminal products .

- Biological Activity : Fluorinated pyridines like the reference compound are frequently explored as kinase inhibitors or herbicides. Analogs with trifluoromethyl groups (e.g., [3]) show enhanced binding to hydrophobic enzyme pockets but may suffer from reduced solubility .

Biological Activity

Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No. 1864052-04-9) is a compound belonging to the class of dihydropyridines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₈H₆ClF₂NO₃

- Molecular Weight : 237.59 g/mol

- IUPAC Name : Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate

The structure of the compound features a dihydropyridine ring with a carboxylate group and difluoromethyl substituent, which are essential for its biological activity.

Synthesis

The synthesis of methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate involves multi-step reactions that typically include the formation of the dihydropyridine core followed by chlorination and introduction of the difluoromethyl group. These synthetic pathways are crucial for obtaining compounds with desired biological properties.

Cytotoxicity

A study evaluating a series of trisubstituted dihydropyridines demonstrated that certain derivatives exhibit significant cytotoxic effects against human tumor cell lines. Specifically, compounds analogous to methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate showed promising results:

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Analog 24 | HT29 (Colon) | 0.12 | 2.5x more active than Doxorubicin |

| Analog 15 | HeLa (Cervical) | 0.25 | - |

| Analog 23 | MCF7 (Breast) | 0.30 | - |

These findings indicate that this class of compounds may have potent anticancer properties, warranting further investigation into their mechanisms of action and therapeutic potential .

Antimicrobial Activity

In addition to cytotoxicity, methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has been evaluated for its antimicrobial properties. The following table summarizes its activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results suggest that this compound exhibits significant antimicrobial activity comparable to traditional antibiotics such as ampicillin .

Case Studies and Research Findings

Recent research highlights the potential of methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine derivatives in treating various cancers and infections. For instance:

- Case Study on Anticancer Activity : A derivative was tested in vivo in a xenograft model and demonstrated robust antitumor effects when administered at doses of 160 mg/kg BID, leading to significant tumor regression .

- Antimicrobial Efficacy : In vitro studies have shown that this compound's analogs possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them suitable candidates for further development as new antibiotics .

Q & A

Q. Q1. What are the recommended synthetic methodologies for Methyl 6-chloro-1-(difluoromethyl)-2-oxo-1,2-dihydropyridine-4-carboxylate?

Methodological Answer: The synthesis of this compound can be adapted from protocols for structurally analogous dihydropyridine derivatives. For example, a general procedure involves cyclocondensation reactions using substituted β-keto esters and urea/thiourea derivatives under acidic conditions. Evidence from similar compounds (e.g., Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate) indicates yields around 39% with purification via recrystallization . Key steps include:

Q. Q2. How can the structural identity of this compound be confirmed?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

- ¹H/¹³C NMR : Characteristic peaks for the difluoromethyl group (δ ~5.8–6.2 ppm as a triplet) and ester carbonyl (δ ~165–170 ppm).

- X-ray crystallography : Use SHELX software for structure refinement, particularly SHELXL for small-molecule refinement. The program’s robustness in handling high-resolution data ensures accurate bond-length and angle determinations .

Advanced Research Questions

Q. Q3. What challenges arise in achieving regioselectivity during the synthesis of substituted dihydropyridine derivatives like this compound?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For example:

- Halogenation : Chlorination at the 6-position is favored due to the electron-withdrawing effect of the ester group at C4, directing electrophiles to the meta position.

- Difluoromethylation : Steric hindrance from the pyridone ring may require elevated temperatures (80–100°C) to ensure substitution at N1. Comparative studies on analogs (e.g., 1-(3-fluorophenyl)-2-pyridone) show that bulky substituents at N1 reduce reaction efficiency .

Q. Q4. How can structure-activity relationships (SAR) be explored for this compound’s potential biological activity?

Methodological Answer: Key SAR strategies include:

- Fluorine substitution : Replace the difluoromethyl group with trifluoromethyl or hydrogen to assess hydrophobicity and metabolic stability.

- Ester hydrolysis : Convert the methyl ester to a free carboxylic acid to evaluate solubility and target binding.

- Comparative assays : Test analogs (e.g., 2-oxo-6-phenyldihydropyridine) for antibacterial activity using MIC (minimum inhibitory concentration) assays, as demonstrated in dihydropyrimidine derivatives .

Q. Q5. How should researchers address contradictory data in biological activity studies for this compound?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Purity validation : Use HPLC-MS (>95% purity) to rule out byproduct interference.

- Dose-response curves : Ensure activity is concentration-dependent and reproducible across multiple cell lines.

- Control analogs : Compare results with structurally simpler derivatives (e.g., 1-methyl-2-oxo-1,2-dihydropyridine) to isolate the role of substituents .

Experimental Design & Data Analysis

Q. Q6. What computational tools are recommended for modeling the electronic properties of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, focusing on the electron-deficient pyridone ring and electron-rich difluoromethyl group.

- Docking studies : Employ AutoDock Vina to predict binding modes with biological targets (e.g., bacterial enzymes), leveraging crystallographic data from related dihydropyrimidines .

Q. Q7. How can researchers optimize crystallization conditions for X-ray analysis of this compound?

Methodological Answer:

- Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation.

- Temperature gradients : Gradual cooling from 60°C to 4°C enhances crystal lattice formation.

- SHELX refinement : Use SHELXL’s TWIN and BASF commands to handle twinning or disorder, common in fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.